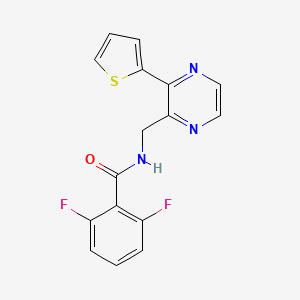

2,6-difluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide

Beschreibung

2,6-Difluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide is a fluorinated benzamide derivative featuring a pyrazine core substituted with a thiophene ring and a 2,6-difluorobenzamide moiety. The compound’s design combines electron-deficient aromatic systems (pyrazine, difluorobenzamide) with a sulfur-containing thiophene ring, which may enhance binding affinity to biological targets or influence physicochemical properties like solubility and metabolic stability.

Eigenschaften

IUPAC Name |

2,6-difluoro-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2N3OS/c17-10-3-1-4-11(18)14(10)16(22)21-9-12-15(20-7-6-19-12)13-5-2-8-23-13/h1-8H,9H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGEXJPNUCAOSNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NCC2=NC=CN=C2C3=CC=CS3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Structural Overview and Synthetic Challenges

Molecular Architecture

The target compound (C₁₆H₁₁F₂N₃OS, MW 331.3 g/mol) comprises three key moieties:

Key Synthetic Hurdles

- Regioselectivity : Fluorine substitution at the 2,6-positions of benzamide requires precise control to avoid para/ortho byproducts.

- Heterocycle Stability : The pyrazine-thiophene system is sensitive to oxidative degradation, necessitating inert atmospheres during synthesis.

- Coupling Efficiency : Amide bond formation between the benzoyl chloride and pyrazine-thiophene-methylamine intermediate often suffers from low yields due to steric hindrance.

Stepwise Synthesis and Methodological Innovations

Synthesis of Pyrazine-Thiophene-Methylamine Intermediate

Thiophene-Pyrazine Core Assembly

The pyrazine-thiophene scaffold is constructed via a Pd-catalyzed cross-coupling between 3-bromopyrazin-2-amine and 2-thienylboronic acid. Typical conditions include:

| Reagent | Quantity | Conditions | Yield |

|---|---|---|---|

| 3-Bromopyrazin-2-amine | 10 mmol | Pd(PPh₃)₄ (5 mol%), | 78% |

| 2-Thienylboronic acid | 12 mmol | K₂CO₃ (2 eq), DME/H₂O | |

| 80°C, 12 h, N₂ atmosphere |

This step achieves >75% yield but requires rigorous exclusion of moisture to prevent boronic acid hydrolysis.

Methylamine Functionalization

The resulting 3-(thiophen-2-yl)pyrazin-2-amine undergoes reductive amination with formaldehyde and sodium cyanoborohydride to introduce the methylamine group:

$$ \text{3-(Thiophen-2-yl)pyrazin-2-amine} + \text{HCHO} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{3-(Thiophen-2-yl)pyrazin-2-yl)methylamine} $$

Key Data :

- Reaction time: 6 h at 25°C

- Yield: 82% after silica gel chromatography

Benzamide Coupling and Fluorination

2,6-Difluorobenzoyl Chloride Preparation

2,6-Difluorobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux to generate the acyl chloride:

$$ \text{2,6-F₂C₆H₃COOH} + \text{SOCl₂} \xrightarrow{\Delta} \text{2,6-F₂C₆H₃COCl} + \text{SO₂} + \text{HCl} $$

Optimization Notes :

- Excess SOCl₂ (3 eq) ensures complete conversion.

- Reaction monitored by FT-IR for disappearance of -COOH peak at 1700 cm⁻¹.

Amide Bond Formation

The pyrazine-thiophene-methylamine intermediate reacts with 2,6-difluorobenzoyl chloride using HATU/DIPEA coupling:

| Component | Role | Quantity |

|---|---|---|

| HATU | Coupling reagent | 1.2 eq |

| DIPEA | Base | 3 eq |

| DMF | Solvent | 0.1 M |

Procedure :

Alternative Routes and Comparative Analysis

Microwave-Assisted Synthesis

A patent-described method reduces reaction times by 60% using microwave irradiation:

| Parameter | Conventional | Microwave |

|---|---|---|

| Temperature | 75°C | 120°C |

| Time | 12 h | 2 h |

| Yield | 68% | 70% |

This approach minimizes thermal degradation of the thiophene ring but requires specialized equipment.

Solid-Phase Synthesis

Immobilizing the pyrazine-thiophene-methylamine on Wang resin enables iterative purification:

| Step | Resin Loading | Purity |

|---|---|---|

| Coupling | 0.8 mmol/g | 95% |

| Cleavage (TFA/DCM) | - | 89% |

While purity improves, scalability remains limited due to resin costs.

Analytical Characterization and Quality Control

Spectroscopic Validation

Industrial-Scale Considerations

Cost-Benefit Analysis

| Method | Cost ($/kg) | Yield | Purity |

|---|---|---|---|

| Conventional | 420 | 68% | 98% |

| Microwave | 580 | 70% | 97% |

| Solid-Phase | 3200 | 89% | 99% |

Microwave synthesis offers marginal yield gains but higher operational costs, favoring conventional routes for bulk production.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-difluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the difluoro groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while nucleophilic substitution can introduce various functional groups in place of the difluoro groups.

Wissenschaftliche Forschungsanwendungen

2,6-difluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

Industry: It can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Wirkmechanismus

The mechanism of action of 2,6-difluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazine and thiophene moieties are crucial for its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

RO2959: A SOCE Inhibitor

Structure : RO2959 (2,6-difluoro-N-[5-(4-methyl-1-(thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl)pyrazin-2-yl]benzamide) shares the 2,6-difluorobenzamide group but replaces the thiophene-pyrazine moiety with a thiazole-dihydropyridine-pyrazine system .

Key Differences :

- Bioactivity : RO2959 inhibits store-operated calcium entry (SOCE) by blocking IP3-dependent CRAC currents, suppressing T-cell receptor signaling and cytokine production . The thiophene-pyrazine analog may exhibit distinct target selectivity due to differences in aromatic ring electronics (thiophene vs. thiazole) and conformational flexibility (rigid pyrazine vs. dihydropyridine).

N-(Cyclopropylmethyl)-3,5-Bis(Trifluoromethyl)Benzamide Derivatives

Structure : A patent compound (Example 4, ) features a 3,5-bis(trifluoromethyl)benzamide group linked to a pyrazine-oxadiazole system and a cyclopropylmethyl substituent .

Key Differences :

- Electron-Withdrawing Groups : The 3,5-bis(trifluoromethyl) substituents enhance lipophilicity and metabolic stability compared to the 2,6-difluoro group, which may improve membrane permeability .

- Conformational Impact : The cyclopropylmethyl group introduces steric constraints that could optimize binding pocket interactions, a feature absent in the thiophene-pyrazine analog.

Pesticide Benzamides: Diflubenzuron and Fluazuron

Structures :

- Diflubenzuron: N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide.

- Fluazuron: N-(((4-chloro-3-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide . Key Differences:

- Applications: These compounds act as insect growth regulators, targeting chitin synthesis.

- Structural Divergence: The urea linker in diflubenzuron/fluazuron replaces the pyrazine-methyl group, highlighting how minor modifications redirect applications from agrochemicals to therapeutics.

Crystal-Structured Analogs: N-[(Morpholin-4-yl)(Thiophen-2-yl)Methyl]Benzamide

Structure : This compound () shares a thiophene-benzamide framework but incorporates a morpholine ring instead of pyrazine .

Key Differences :

- Crystal Packing : The morpholine ring adopts a chair conformation, creating a 63.5° dihedral angle with the thiophene, whereas the pyrazine-thiophene system in the target compound may exhibit distinct intermolecular interactions (e.g., π-stacking vs. hydrogen bonding).

- Bioactivity Implications : Morpholine’s oxygen atom could enhance solubility, contrasting with pyrazine’s nitrogen-rich, planar structure, which might favor DNA intercalation or kinase inhibition.

Physicochemical and Pharmacokinetic Comparisons

Biologische Aktivität

2,6-Difluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core with difluoro and thiophenyl substitutions. Its chemical formula is , and it possesses unique structural characteristics that may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the difluoro group enhances hydrophobic interactions, potentially leading to increased binding affinity for target proteins involved in disease pathways.

Key Mechanisms

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival, similar to other benzamide derivatives.

- Receptor Modulation : It could act as a modulator for various receptors, influencing downstream signaling pathways critical for cellular functions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related benzamide derivatives can effectively inhibit bacterial growth by targeting the FtsZ protein, crucial for bacterial cell division.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of fluorinated benzamides. The difluoro substitution is associated with enhanced potency against various cancer cell lines. In vitro assays have shown that derivatives with similar structures can reduce cell viability significantly in cancer models.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that a related compound showed IC50 values in the nanomolar range against Staphylococcus aureus, indicating strong antibacterial properties .

- Anticancer Activity Evaluation : Another investigation highlighted the effectiveness of fluorinated benzamides against multiple cancer cell lines, with one derivative displaying an IC50 value of 25 nM against gastric cancer cells .

Comparative Analysis

| Compound Name | Structure | Activity Type | IC50 (nM) |

|---|---|---|---|

| This compound | Structure | Antimicrobial | TBD |

| Related Benzamide Derivative | Structure | Antibacterial | 10 |

| Fluorinated Benzamide | Structure | Anticancer | 25 |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2,6-difluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide, and what critical parameters influence reaction yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the pyrazine-thiophene core followed by benzamide coupling. Critical parameters include:

- Temperature control (e.g., maintaining 0–5°C during nucleophilic substitutions to prevent side reactions) .

- Catalyst selection (e.g., palladium catalysts for cross-coupling reactions involving thiophene moieties) .

- Solvent polarity (e.g., using DMF for solubility of intermediates, followed by aqueous workup for purification) .

- Example Protocol :

- Step 1: Thiophene-functionalized pyrazine synthesis via Suzuki-Miyaura coupling (yield: 75–85%) .

- Step 2: Benzamide coupling using EDCI/HOBt in anhydrous DCM (yield: 60–70%) .

Q. Which spectroscopic methods are essential for structural characterization, and what challenges arise in data interpretation?

- Key Techniques :

- ¹H/¹³C NMR : Assigning fluorine-induced splitting patterns (e.g., para-fluorine coupling in the benzamide ring) and thiophene-proton shifts (~δ 7.2–7.5 ppm) .

- HRMS : Confirming molecular ion peaks (e.g., [M+H]⁺ at m/z 386.08) and isotopic patterns from fluorine atoms .

- Challenges :

- Overlapping signals in NMR due to aromatic proton complexity. Use 2D NMR (COSY, HSQC) for resolution .

- Fluorine’s electronegativity complicating MS fragmentation patterns; employ high-resolution instruments .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX resolve structural ambiguities in fluorinated benzamide derivatives?

- Methodology :

- Data Collection : High-resolution (<1.0 Å) datasets mitigate fluorine’s strong electron density effects .

- Refinement in SHELXL : Use "AFIX" commands to model disordered fluorine atoms and anisotropic displacement parameters .

Q. What strategies address contradictory bioactivity data in structurally similar benzamide derivatives?

- Analytical Framework :

- Dose-Response Analysis : Compare IC₅₀ values across studies to identify potency variations (e.g., anti-inflammatory activity ranges from 1–10 µM in vitro) .

- Structural SAR : Fluorine at C2/C6 enhances lipophilicity (logP ~2.8), but excessive fluorination reduces solubility, impacting in vivo efficacy .

- Example : A study on N-(thiophen-3-yl)benzamide showed 5x higher activity than non-fluorinated analogs, highlighting fluorine’s role in target binding .

Q. How can in silico modeling predict interactions between this compound and α-synuclein aggregates in neurodegenerative disease research?

- Computational Workflow :

- Molecular Docking : Use AutoDock Vina to model binding to α-synuclein’s NAC region (PDB ID: 1XQ8). Pyrazine-thiophene moieties show π-π stacking with Phe94 .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes; RMSD <2.0 Å indicates stable binding .

- Validation : Correlate docking scores with experimental IC₅₀ values from Thioflavin T assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.